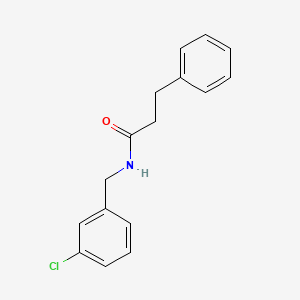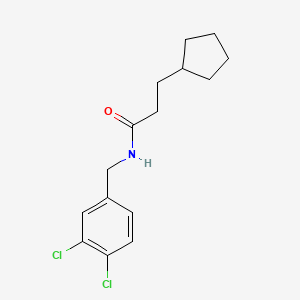
10-(2-methyl-2-propen-1-yl)-10H-phenothiazine
Descripción general
Descripción
10-(2-methyl-2-propen-1-yl)-10H-phenothiazine, also known as promethazine, is a phenothiazine derivative that has been extensively studied for its therapeutic and research applications. It is a potent antihistamine and has been used as a sedative, antiemetic, and analgesic agent. In
Mecanismo De Acción
Promethazine acts as a competitive antagonist of histamine at the H1 receptor, which is responsible for mediating the allergic response. It also acts as an antagonist at the dopamine D2 receptor, which is involved in the regulation of movement and behavior. Additionally, 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine has anticholinergic properties, which contribute to its sedative effects.
Biochemical and Physiological Effects:
Promethazine has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to inhibit the activation of nuclear factor-κB, which is involved in the regulation of inflammation. It has also been shown to have analgesic effects by modulating the activity of opioid receptors in the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Promethazine has several advantages for lab experiments. It is readily available and relatively inexpensive. It has a well-established pharmacological profile and has been extensively studied in both animal and human models. However, there are also limitations to its use. Promethazine has a relatively short half-life and may require multiple doses to achieve a therapeutic effect. It also has a narrow therapeutic window and can cause sedation and other side effects at higher doses.
Direcciones Futuras
There are several future directions for the study of 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine. One area of research is the development of novel phenothiazine derivatives with improved pharmacological properties. Another area of research is the investigation of the role of 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine in the regulation of inflammation and pain. Additionally, the use of 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine in combination with other drugs, such as opioids, may be explored as a potential strategy for improving pain management.
Métodos De Síntesis
Promethazine can be synthesized by reacting 2-chloro-N,N-dimethylethanamine with phenothiazine in the presence of a base, such as potassium carbonate. The resulting product is then treated with propargyl bromide to yield 10-(2-methyl-2-propen-1-yl)-10H-phenothiazine.
Aplicaciones Científicas De Investigación
Promethazine has been widely used in scientific research due to its pharmacological properties. It has been studied for its anti-inflammatory, analgesic, antiemetic, and sedative effects. It has also been used as a model compound for studying the structure-activity relationship of phenothiazine derivatives.
Propiedades
IUPAC Name |
10-(2-methylprop-2-enyl)phenothiazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NS/c1-12(2)11-17-13-7-3-5-9-15(13)18-16-10-6-4-8-14(16)17/h3-10H,1,11H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZPUHLYWJVGPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2SC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354973 | |
| Record name | 10-(2-Methyl-allyl)-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-(2-Methyl-allyl)-10H-phenothiazine | |
CAS RN |
23866-63-9 | |
| Record name | 10-(2-Methyl-allyl)-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-(2-METHYL-ALLYL)-10H-PHENOTHIAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5786087.png)
![1-(2-fluorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5786092.png)

![1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5786114.png)

![2-(1-piperidinyl)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B5786130.png)
![1,3,8-trimethyl-10-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5786133.png)


![4-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrobenzaldehyde](/img/structure/B5786151.png)



![2-[(3-bromobenzyl)thio]acetamide](/img/structure/B5786190.png)